molecular formula C23H17ClFN5O2S B2592080 7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 893788-36-8

7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2592080
CAS No.: 893788-36-8
M. Wt: 481.93
InChI Key: XJQUMMYPVUXKCM-UHFFFAOYSA-N
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Description

7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as chloro, ethylbenzenesulfonyl, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions. One common approach is to start with the appropriate quinazoline precursor, which undergoes a series of reactions including chlorination, sulfonylation, and triazole formation. The reaction conditions often involve the use of reagents such as thionyl chloride for chlorination, sulfonyl chlorides for sulfonylation, and azides for triazole formation. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve consistent quality and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce a variety of functional groups, resulting in diverse derivatives of the original compound .

Scientific Research Applications

7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-N-(4-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

7-chloro-3-(4-ethylphenyl)sulfonyl-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN5O2S/c1-2-14-3-10-18(11-4-14)33(31,32)23-22-27-21(26-17-8-6-16(25)7-9-17)19-13-15(24)5-12-20(19)30(22)29-28-23/h3-13H,2H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQUMMYPVUXKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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